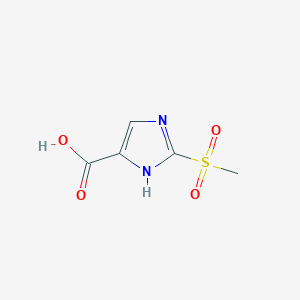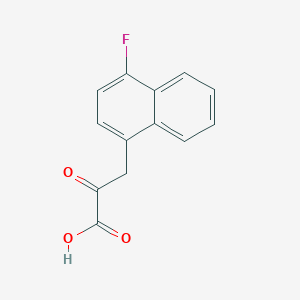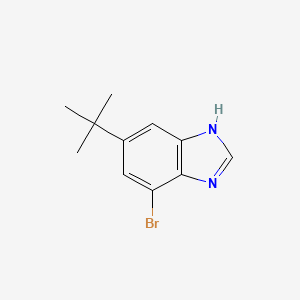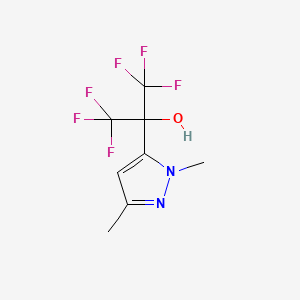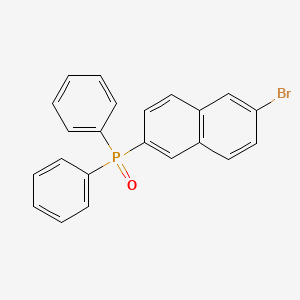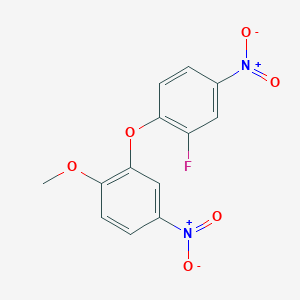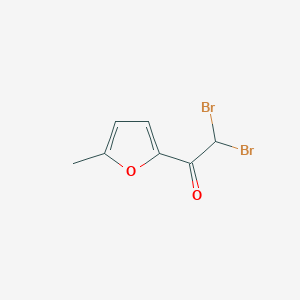
O-(2-Methoxy-4-pyridyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD24251727 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD24251727 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of MFCD24251727 is carried out on a large scale using optimized synthetic routes. The process involves the use of advanced equipment and technology to maintain consistency and quality. The production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
MFCD24251727 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert MFCD24251727 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD24251727 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD24251727 depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties.
Scientific Research Applications
MFCD24251727 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of MFCD24251727 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular pathways involved are still under investigation, but preliminary studies suggest significant biological activity.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD24251727 include those with similar chemical structures and properties. Some of these compounds are used in similar applications and have comparable reactivity and stability.
Uniqueness
MFCD24251727 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Conclusion
MFCD24251727 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it an important subject of study in scientific research
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
O-(2-methoxypyridin-4-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-9-6-4-5(10-7)2-3-8-6/h2-4H,7H2,1H3 |
InChI Key |
RSKGDERRRAWTMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


